molecular formula C15H12FNO3 B225828 N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide

N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide

Cat. No. B225828
M. Wt: 273.26 g/mol
InChI Key: VNHUPIKJHRVQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide, also known as BDF, is a chemical compound that has gained significant attention in the field of scientific research. BDF is a potent and selective antagonist of the serotonin 5-HT2B receptor, which makes it a valuable tool in studying the role of this receptor in various physiological and pathological processes.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide acts as a potent and selective antagonist of the serotonin 5-HT2B receptor, blocking its activation by serotonin and other ligands. This blockade of the 5-HT2B receptor has been shown to have a variety of effects on cellular signaling pathways, including the inhibition of calcium mobilization and the activation of mitogen-activated protein kinases (MAPKs). These effects are believed to underlie the physiological and pathological effects of N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide can inhibit the proliferation of cardiac fibroblasts, which are involved in the development of cardiac fibrosis. In vivo studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide can prevent the development of cardiac hypertrophy and fibrosis in animal models of heart disease. N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide has also been shown to have anxiolytic effects in animal models of anxiety.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide has several advantages for use in scientific research. It is a potent and selective antagonist of the serotonin 5-HT2B receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also limitations to the use of N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide in lab experiments. For example, N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide. One area of interest is the role of the serotonin 5-HT2B receptor in the development of cardiovascular disease. N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide has been shown to have a protective effect on the heart in animal models of heart disease, and further research is needed to determine whether this effect translates to humans. Another area of interest is the use of N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide as a potential treatment for anxiety and depression. N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide has been shown to have anxiolytic effects in animal models of anxiety, and further research is needed to determine whether this effect can be translated to humans. Finally, there is interest in developing more potent and selective antagonists of the serotonin 5-HT2B receptor, which could have even greater utility in scientific research.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide involves the reaction of 2-fluorobenzoyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been optimized to yield N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide in high purity and yield, making it suitable for use in scientific research.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide has been used extensively in scientific research to study the role of the serotonin 5-HT2B receptor in various physiological and pathological processes. The 5-HT2B receptor is involved in the regulation of mood, behavior, and cardiovascular function, and dysregulation of this receptor has been implicated in several disorders, including depression, anxiety, and cardiovascular disease.

properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide

Molecular Formula

C15H12FNO3

Molecular Weight

273.26 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide

InChI

InChI=1S/C15H12FNO3/c16-12-4-2-1-3-11(12)15(18)17-8-10-5-6-13-14(7-10)20-9-19-13/h1-7H,8-9H2,(H,17,18)

InChI Key

VNHUPIKJHRVQCM-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3F

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3F

Origin of Product

United States

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